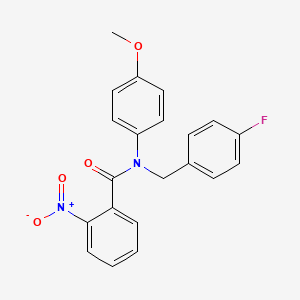

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide often involves multi-step chemical reactions, including nitration, fluorination, and amide formation. An efficient method for synthesizing related compounds involves the nucleophilic substitution of a nitro precursor with fluoride ions in a suitable solvent, such as DMSO, followed by purification steps like preparative HPLC (Hayashi et al., 2012). The synthesis of analogous compounds demonstrates the complexity and the need for precise conditions to achieve high yields and purity.

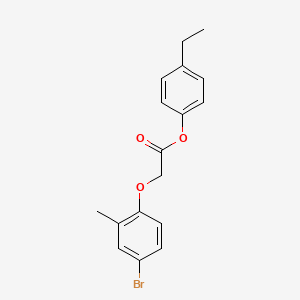

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide can be characterized by various spectroscopic techniques, including NMR, IR, and X-ray diffraction. These methods provide insights into the bond lengths, angles, and overall geometry of the molecule. For instance, the study of a similar compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealed its monoclinic space group and detailed molecular dimensions through X-ray diffraction analysis (He et al., 2014).

Scientific Research Applications

Inhibition of Nucleoside Transport

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide analogues have been investigated for their potential to inhibit the nucleoside transport protein ENT1. Modifications to the benzyl group, including the introduction of fluoro, methoxy, and hydroxyl groups, have been explored to achieve lower polarity and enhance oral absorption and CNS penetration. Some analogues demonstrated high affinity for ENT1, suggesting their utility in modulating nucleoside transport, relevant for conditions where nucleoside transport modulation is therapeutic (Tromp et al., 2004).

Corrosion Inhibition Studies

The electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents of N-phenyl-benzamide derivatives, including analogues similar to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide, have been studied for their effects on the acidic corrosion of mild steel. These studies revealed that substituents significantly influence the inhibition efficiency, with methoxy groups enhancing efficiency. This research indicates the potential of such compounds in corrosion protection applications (Mishra et al., 2018).

Supramolecular Structures and Photoreactivity

Compounds structurally related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide have been explored for their supramolecular structuring and photoreactivity. These studies focus on how substituents and modifications influence molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the design of advanced materials and photoreactive compounds. Such research underscores the compound's relevance in material science and photopharmacology (Cunico et al., 2007).

PET Imaging Ligands

Research on derivatives of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide has contributed to the development of potential PET imaging ligands. These studies involve the synthesis of compounds with high affinity and selectivity for σ receptors, which are significant for neuroimaging applications. Such ligands can aid in the diagnosis and study of neurological disorders, showcasing the compound's applicability in medical imaging (Shiue et al., 1997).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4/c1-28-18-12-10-17(11-13-18)23(14-15-6-8-16(22)9-7-15)21(25)19-4-2-3-5-20(19)24(26)27/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFPAKWWOAOSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)